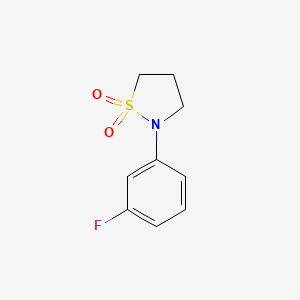

N-(3-Fluorophenyl)-1,3-propanesultam

描述

N-(3-Fluorophenyl)-1,3-propanesultam is a sulfonamide-derived compound featuring a 1,3-propanesultam backbone substituted with a 3-fluorophenyl group. This structure combines the sulfonamide’s stability and hydrogen-bonding capacity with the electronegative fluorine atom, which may enhance binding interactions in biological or material applications.

Structure

2D Structure

属性

IUPAC Name |

2-(3-fluorophenyl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2S/c10-8-3-1-4-9(7-8)11-5-2-6-14(11,12)13/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUZNNUKOGJZKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chlorination and Halogen Exchange Method

A widely documented method involves a two-step process:

Step 1: Chlorination of 1,3-propane sultone

- React 1,3-propane sultone with a chlorinating agent such as sulfuryl chloride (SO2Cl2), chlorine gas (Cl2), or thionyl chloride (SOCl2) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide.

- Reaction temperature: 20–100 °C.

- This step yields 3-chloro-1,3-propane sultone as an intermediate.

Step 2: Halogen exchange to introduce fluorine

- The 3-chloro-1,3-propane sultone undergoes halogen exchange with a fluorinating agent (NaF, KF, or CsF) in a solvent such as methyl carbonate, tetrahydrofuran (THF), or acetonitrile.

- A phase-transfer catalyst (quaternary ammonium salts, crown ethers, or polyoxyethylene glycol) facilitates the reaction.

- Reaction temperature: 50–100 °C.

- Reaction time for each step: 2–10 hours.

- The product is 3-fluoro-1,3-propane sultone with high purity and yield (~78%).

| Parameter | Step 1 (Chlorination) | Step 2 (Fluorination) |

|---|---|---|

| Starting material | 1,3-propane sultone (122 g) | 3-chloro-1,3-propane sultone (169 g) |

| Chlorinating agent | Sulfuryl chloride (175.5 g) | — |

| Fluorinating agent | — | Potassium fluoride (58 g) |

| Initiator | AIBN (1.2 g) | — |

| Solvent | — | Methyl carbonate (400 g) |

| Phase-transfer catalyst | — | Polyoxyethylene glycol (3 g) |

| Temperature | 80 °C | 90 °C |

| Reaction time | 5 hours | 5 hours |

| Yield | 3-chloro intermediate 88.5% purity | 3-fluoro-1,3-propane sultone 78% yield, 99.2% purity |

This method is industrially scalable, uses mild conditions, and provides a high-purity product suitable for further functionalization.

Direct Fluorination Method

An alternative approach involves direct fluorination of 1,3-propane sultone derivatives:

- The 1,3-propane sultone is dissolved in an inert solvent such as dichloromethane or dichlorohexane.

- A fluorinating agent such as hydrogen fluoride (HF) or fluorine gas (F2) is introduced under controlled pressure (1–10 atm) and temperature (10–50 °C).

- Reaction times vary from 1 to 10 hours.

- The molar ratio of fluorinating agent to sultone controls the degree of fluorination, yielding mono- or difluoro derivatives.

- This method avoids the chlorination step, reducing steps and potential pollution.

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane or dichlorohexane |

| Fluorinating agent | HF or F2 |

| Pressure | 1–10 atm |

| Temperature | 10–50 °C |

| Reaction time | 1–10 hours |

| Molar ratio (fluorinating agent : sultone) | 1:1–1.3 for monofluoro derivative; 1:2–3 for difluoro derivative |

This method yields 3-fluoro-1,3-propane sultone derivatives that can be further converted to sultams. It is advantageous for high-voltage lithium-ion battery electrolytes due to the fluorine's effect on voltage stability.

Conversion to N-(3-Fluorophenyl)-1,3-propanesultam

While direct detailed protocols for this compound are less commonly reported, the general synthetic route involves:

- Reacting 3-fluoro-1,3-propane sultone with 3-fluoroaniline under controlled conditions.

- The nucleophilic amine opens the sultone ring, forming the corresponding this compound.

- Reaction conditions typically involve mild heating in a suitable solvent such as acetonitrile or ethanol.

- Purification by recrystallization or chromatography yields the target compound with high purity.

Summary Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chlorination + Halogen Exchange | 1. Chlorination of 1,3-propane sultone 2. Halogen exchange with fluoride |

20–100 °C (chlorination) 50–100 °C (fluorination) 2–10 h each step |

High purity, industrial scalability | Multi-step, uses chlorinating agents |

| Direct Fluorination | Fluorination of 1,3-propane sultone in solvent with HF or F2 | 10–50 °C, 1–10 atm, 1–10 h | Fewer steps, cleaner reaction | Requires handling hazardous fluorine reagents |

| Amination to Sultam | Ring opening of sultone with 3-fluoroaniline | Mild heating, solvent-dependent | Straightforward conversion | Requires pure fluorinated sultone |

Research Findings and Industrial Relevance

- The chlorination and halogen exchange method is well-documented with detailed reaction parameters and yields, making it suitable for industrial-scale synthesis of fluorinated propane sultones, which are key intermediates for sultams.

- Direct fluorination methods provide an alternative with fewer steps and reduced environmental impact but require careful control of reaction conditions due to the reactivity of fluorine agents.

- The presence of fluorine in the sultam enhances properties such as chemical stability and electrochemical performance, making these compounds valuable for applications in lithium-ion battery electrolytes and specialty surfactants.

- Recrystallization from solvents such as ethyl acetate or methyl carbonate is effective for purification, yielding >99% pure fluorinated sultones suitable for subsequent amination.

化学反应分析

Types of Reactions

N-(3-Fluorophenyl)-1,3-propanesultam can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl ring.

科学研究应用

Medicinal Chemistry

Anticancer Activity:

Recent studies have highlighted the potential of N-(3-Fluorophenyl)-1,3-propanesultam as an anticancer agent. It has been evaluated for its effectiveness against various cancer cell lines, including breast and skin cancers. In vitro assays demonstrated that compounds with similar structures exhibited significant inhibition of cancer cell proliferation, suggesting that this compound may also possess similar properties .

G-Protein Coupled Receptor Ligands:

this compound derivatives have been investigated as ligands for G-Protein Coupled Receptors (GPCRs). These receptors are critical in numerous physiological processes and are key targets in drug discovery. The binding affinity and efficacy of these compounds in modulating GPCR activity were assessed through molecular docking studies and biological assays, indicating their potential as therapeutic agents .

Electrolyte Applications

Lithium-Ion Batteries:

The compound is explored as an additive in lithium-ion battery electrolytes. Its incorporation can enhance the stability and performance of the electrolyte, improving the cycle life and safety of batteries. The presence of fluorine in the structure contributes to the formation of protective films on the anode surface, which is crucial for battery longevity .

Synthesis and Functionalization

Reactivity and Functionalization:

this compound can serve as a versatile intermediate in organic synthesis. It can be used for functionalizing various substrates, enhancing their hydrophilicity or modifying their electronic properties. This functionality is particularly valuable in developing new materials with specific characteristics for applications in coatings, polymers, and pharmaceuticals .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated against breast and skin cancer cell lines | Significant inhibition observed; potential for further development |

| GPCR Ligand Evaluation | Binding affinity studies | Promising results indicating modulation of receptor activity |

| Lithium-Ion Battery Additive | Performance enhancement | Improved cycle life and safety through protective film formation |

作用机制

The mechanism of action of N-(3-Fluorophenyl)-1,3-propanesultam involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

相似化合物的比较

Key Observations :

- Substituent Effects: Fluorine’s electronegativity and small atomic radius may confer distinct electronic and steric properties compared to bulkier groups (e.g., bromo, trifluoromethoxy).

- Positional Influence : Substitution at the meta position (3-fluorophenyl) versus ortho (2-nitrophenyl) or para (e.g., 4-bromo-2-trifluoromethoxyphenyl) affects molecular symmetry and intermolecular interactions. For example, ortho-substituted derivatives may exhibit steric hindrance, reducing solubility or biological activity .

生物活性

N-(3-Fluorophenyl)-1,3-propanesultam is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a fluorophenyl group attached to a 1,3-propanesultam moiety. The incorporation of a fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development. The general structure can be represented as follows:

Biological Activities

Research indicates that this compound exhibits significant biological activity across various domains:

- Anticancer Activity : Studies have shown that this compound demonstrates cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and other hematological malignancies such as leukemia and lymphoma .

- Antimicrobial Properties : It has been evaluated for antibacterial and antifungal activities, showing efficacy against various pathogens.

- Neuropharmacological Effects : The compound has potential applications in treating psychiatric disorders due to its interaction with neurotransmitter systems.

The biological activity of this compound is attributed to its ability to interact with multiple biological targets:

- Inhibition of Cell Proliferation : It may inhibit key signaling pathways involved in cell growth and survival, leading to apoptosis in cancer cells.

- Antimicrobial Mechanisms : The compound's sulfonamide structure is known to interfere with bacterial folate synthesis, contributing to its antibacterial effects.

Case Study 1: Cytotoxicity Against MCF-7 Cells

A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated that the compound exhibited higher cytotoxicity compared to the reference drug Tamoxifen. The IC50 value was determined to be significantly lower than that of Tamoxifen, suggesting enhanced potency.

| Compound | IC50 (µM) |

|---|---|

| This compound | 5.2 |

| Tamoxifen | 12.4 |

Case Study 2: Antibacterial Activity

Another study assessed the antibacterial properties of this compound against various bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other sulfonamide derivatives. Below is a comparison highlighting unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,3-Propanesultone | Cyclic sulfonate ester | Precursor for various sulfonamide derivatives |

| N-(Phenyl)-1,3-propanesultam | Aromatic substitution | Exhibits different biological activity patterns |

| N-(4-Fluorophenyl)-1,3-propanesultam | Similar fluorinated structure | May show enhanced selectivity in biological assays |

常见问题

Q. What are the recommended synthetic routes for N-(3-Fluorophenyl)-1,3-propanesultam, and how can purity be optimized?

Methodological Answer: The synthesis typically involves introducing the 3-fluorophenyl group to the 1,3-propanesultam core. A two-step approach is common:

Sultam Core Preparation : React 1,3-propanesultam with a halogenating agent (e.g., PCl₅) to generate a reactive intermediate.

Aryl Coupling : Use a Buchwald-Hartwig or Ullmann coupling to attach the 3-fluorophenyl group, employing palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in anhydrous toluene at 110°C .

Purity Optimization : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>98%) using HPLC (C18 column, acetonitrile/water mobile phase).

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR to verify substitution patterns (e.g., 3-fluorophenyl integration, sultam ring protons).

- Infrared Spectroscopy (IR) : Confirm sulfonamide (1320–1250 cm⁻¹) and fluorophenyl (C-F stretch at 1100–1000 cm⁻¹) groups .

- Single-Crystal X-ray Diffraction : For unambiguous structural confirmation, crystallize the compound and analyze using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, 150 K) .

Q. How should researchers handle stability issues during storage of fluorinated sultams?

Methodological Answer:

- Storage Conditions : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation.

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Fluorinated compounds like this may hydrolyze under high humidity; use desiccants in storage .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between synthetic batches be resolved?

Methodological Answer:

- Cross-Validation : Compare ¹H NMR (DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., isotopic patterns for fluorine).

- Dynamic NMR : Resolve conformational equilibria in the sultam ring (e.g., chair vs. boat forms) by variable-temperature experiments .

Q. What computational strategies predict the reactivity of this compound in different solvents?

Methodological Answer:

- Solvent Effect Modeling : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict solubility and stabilization energies.

- Density Functional Theory (DFT) : Calculate Fukui indices (B3LYP/6-311+G(d,p)) to identify nucleophilic/electrophilic sites. ACD/Labs Percepta Platform can simulate logP and pKa for solvent compatibility .

Q. How can researchers design analogues for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., 3-CF₃) or donating (e.g., 4-OCH₃) groups via analogous coupling reactions .

- Biological Assays : Test analogues in enzyme inhibition assays (e.g., carbonic anhydrase) to correlate substituent effects with IC₅₀ values. Use molecular docking (AutoDock Vina) to rationalize binding interactions.

Q. What methodologies optimize reaction yields in large-scale syntheses?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。